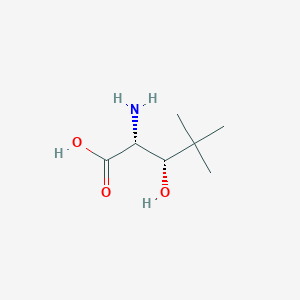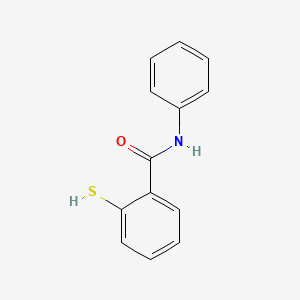
Thiosalicylanilide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiosalicylanilide is an organic compound that belongs to the class of thioamides. It is characterized by the presence of a thiol group (-SH) and an amide group (-CONH-) attached to a benzene ring. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
Thiosalicylanilide can be synthesized through several methods. One common synthetic route involves the reaction of salicylic acid with aniline in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which is then treated with hydrogen sulfide to yield this compound.
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production.
化学反应分析
Types of Reactions
Thiosalicylanilide undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The amide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Amines and thiols.
Substitution: Halogenated derivatives of this compound.
科学研究应用
Thiosalicylanilide has a wide range of applications in scientific research:
作用机制
The mechanism of action of thiosalicylanilide involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. Additionally, the aromatic ring can interact with hydrophobic pockets in proteins, enhancing its binding affinity .
相似化合物的比较
Similar Compounds
Thioacetamide: Similar in structure but lacks the aromatic ring.
Thiosemicarbazide: Contains a similar thiol group but has a different functional group attached to the nitrogen atom.
Thiourea: Contains a thiol group but has a different overall structure.
Uniqueness
Thiosalicylanilide is unique due to its combination of a thiol group and an aromatic amide group, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential therapeutic applications make it a valuable compound in various fields .
属性
CAS 编号 |
18205-99-7 |
|---|---|
分子式 |
C13H11NOS |
分子量 |
229.29754 |
同义词 |
BenzaMide, 2-Mercapto-N-phenyl- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



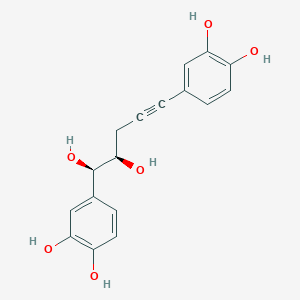
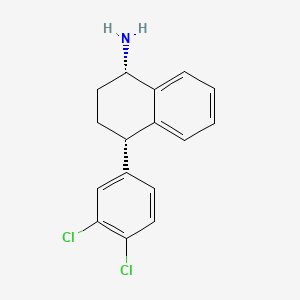
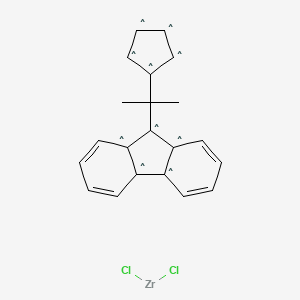
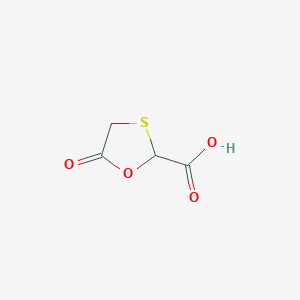
![1-[1,1'-Biphenyl]-4-yl-3-(dimethylamino)-2-propen-1-one](/img/structure/B1148684.png)
